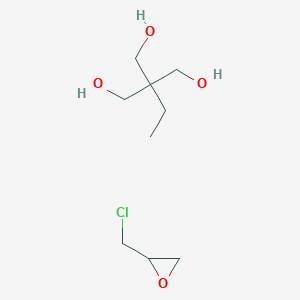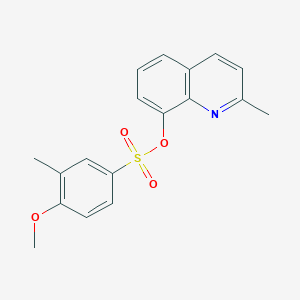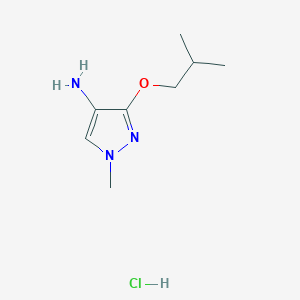![molecular formula C28H34N4O4 B12346847 2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12346847.png)
2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often explored in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the ethylphenyl and phenylethyl groups through carbamoylation and acylation reactions, respectively. Common reagents used in these reactions include ethylphenyl isocyanate, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the phenylethyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit comparable biological activities.
Carbamoyl Derivatives: Compounds like N-phenylcarbamoyl derivatives also share functional group similarities and may be used in similar applications.
Uniqueness
What sets 2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C28H34N4O4 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-21-12-6-8-14-23(21)30-26(34)19-31-24-15-9-7-13-22(24)27(35)32(28(31)36)18-25(33)29-17-16-20-10-4-3-5-11-20/h3-6,8,10-12,14,22,24H,2,7,9,13,15-19H2,1H3,(H,29,33)(H,30,34) |
InChIキー |
QJAGMQLHQDQCTI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B12346764.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346774.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346785.png)

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346827.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B12346829.png)
![ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12346833.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)
![12-(2-Chlorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B12346854.png)

